molecular formula C19H25ClN2O3S B6797378 N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B6797378
M. Wt: 396.9 g/mol
InChI Key: HQYKJEFEZDDDSK-UHFFFAOYSA-N
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Description

N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3S/c20-16-4-1-3-15(11-16)19(6-7-19)12-21-17(23)22-9-2-5-18(13-22)8-10-26(24,25)14-18/h1,3-4,11H,2,5-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYKJEFEZDDDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)C2)CN(C1)C(=O)NCC3(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the 3-chlorophenyl group: This step involves the use of chlorinated aromatic compounds and appropriate coupling reactions.

    Construction of the spirocyclic framework: This is often accomplished through cyclization reactions, which may involve the use of strong acids or bases as catalysts.

    Incorporation of the sulfone group: This step typically involves oxidation reactions using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps, such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, strong bases.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide: shares structural similarities with other spirocyclic compounds and sulfone-containing molecules.

    Spirocyclic analogs: Compounds with similar spirocyclic frameworks but different substituents.

    Sulfone analogs: Compounds containing sulfone groups with varying aromatic or aliphatic substituents.

Uniqueness

  • The unique combination of the spirocyclic framework and the sulfone group in this compound contributes to its distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

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